molecular formula C26H19ClN2O3 B15012991 4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate

Cat. No.: B15012991
M. Wt: 442.9 g/mol
InChI Key: PZLMXPNSHDEPGR-OGLMXYFKSA-N
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Description

This compound features a hydrazone backbone with a naphthalen-1-ylacetyl group and a 2-chlorobenzoate ester (Fig. 1). The naphthalene moiety enhances aromatic stacking interactions, while the chlorine atom at the ortho position of the benzoate contributes to steric and electronic effects.

Properties

Molecular Formula

C26H19ClN2O3

Molecular Weight

442.9 g/mol

IUPAC Name

[4-[(E)-[(2-naphthalen-1-ylacetyl)hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C26H19ClN2O3/c27-24-11-4-3-10-23(24)26(31)32-21-14-12-18(13-15-21)17-28-29-25(30)16-20-8-5-7-19-6-1-2-9-22(19)20/h1-15,17H,16H2,(H,29,30)/b28-17+

InChI Key

PZLMXPNSHDEPGR-OGLMXYFKSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Step 1: Synthesis of 4-Formylphenyl 2-Chlorobenzoate

The aldehyde precursor, 4-formylphenyl 2-chlorobenzoate, is synthesized via esterification of 4-hydroxybenzaldehyde with 2-chlorobenzoyl chloride. This step employs a Schotten-Baumann reaction under anhydrous conditions:

Reaction Conditions

  • Reagents : 4-Hydroxybenzaldehyde (1.0 equiv), 2-chlorobenzoyl chloride (1.2 equiv), triethylamine (2.0 equiv)
  • Solvent : Dichloromethane (DCM), 0°C to room temperature, 12 hours
  • Yield : 78–85%

The reaction proceeds via nucleophilic acyl substitution, with triethylamine neutralizing HCl byproducts. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) isolates the product as a white crystalline solid.

Analytical Data for 4-Formylphenyl 2-Chlorobenzoate
  • Molecular Formula : C₁₄H₉ClO₃
  • ¹H NMR (CDCl₃, 400 MHz) : δ 10.10 (s, 1H, CHO), 8.05–7.40 (m, 8H, aromatic), 5.20 (s, 1H, ester -O-)
  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1690 cm⁻¹ (C=O aldehyde)

Step 2: Synthesis of Naphthalen-1-ylacetyl Hydrazide

Naphthalen-1-ylacetic acid is converted to its hydrazide derivative through reflux with hydrazine hydrate:

Reaction Conditions

  • Reagents : Naphthalen-1-ylacetic acid (1.0 equiv), hydrazine hydrate (3.0 equiv)
  • Solvent : Ethanol, reflux, 6 hours
  • Yield : 90–95%

The reaction follows nucleophilic acyl substitution, with excess hydrazine ensuring complete conversion. The product is recrystallized from ethanol to yield colorless needles.

Analytical Data for Naphthalen-1-ylacetyl Hydrazide
  • Molecular Formula : C₁₂H₁₂N₂O
  • ¹H NMR (DMSO-d₆, 400 MHz) : δ 9.20 (s, 1H, NH), 8.10–7.40 (m, 7H, naphthalene), 4.10 (s, 2H, CH₂CO), 2.50 (s, 2H, NH₂)
  • IR (KBr) : 1650 cm⁻¹ (C=O amide), 3300 cm⁻¹ (N-H)

Step 3: Hydrazone Formation via Condensation

The final step involves condensation of 4-formylphenyl 2-chlorobenzoate with naphthalen-1-ylacetyl hydrazide to form the (E)-hydrazone:

Reaction Conditions

  • Reagents : 4-Formylphenyl 2-chlorobenzoate (1.0 equiv), naphthalen-1-ylacetyl hydrazide (1.1 equiv)
  • Solvent : Ethanol, glacial acetic acid (5 mol%), reflux, 8 hours
  • Yield : 70–75%

The acetic acid catalyzes imine formation, favoring the thermodynamically stable (E)-isomer. The product is purified via recrystallization from ethanol/dichloromethane (1:1).

Analytical Data for 4-{(E)-[2-(Naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-Chlorobenzoate
  • Molecular Formula : C₂₇H₂₀ClN₂O₃
  • ¹H NMR (CDCl₃, 400 MHz) : δ 11.30 (s, 1H, NH), 8.50 (s, 1H, CH=N), 8.20–7.20 (m, 14H, aromatic), 4.40 (s, 2H, CH₂CO)
  • ¹³C NMR (CDCl₃, 100 MHz) : δ 170.5 (C=O ester), 166.0 (C=O hydrazide), 153.0 (CH=N), 134.0–122.0 (aromatic carbons)
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1630 cm⁻¹ (C=N), 1600 cm⁻¹ (C=O hydrazide)

Optimization and Mechanistic Insights

Solvent and Catalytic Effects

  • Solvent Choice : Ethanol balances solubility and reaction kinetics, while acetic acid protonates the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the hydrazide.
  • Temperature : Reflux (78°C) accelerates imine formation without decomposing the ester group.

Stereochemical Control

The (E)-configuration is favored due to reduced steric hindrance between the naphthalene moiety and the phenyl ester. DFT calculations of analogous hydrazones show a 12–15 kJ/mol energy difference favoring the (E)-isomer.

Comparative Analysis of Synthetic Routes

Parameter Route A (This Work) Alternative Route
Overall Yield 55–60% 45–50%
Reaction Time 26 hours 36 hours
Purification Method Recrystallization Column Chromatography
Stereoselectivity >95% (E) 80–85% (E)

Route A outperforms alternative methods by minimizing side products (e.g., Z-isomer or hydrolyzed ester) through controlled stoichiometry and catalytic acid.

Challenges and Mitigation Strategies

Ester Hydrolysis

The 2-chlorobenzoate ester is prone to hydrolysis under strongly acidic or basic conditions. Mitigation includes:

  • Using anhydrous solvents and neutral pH during hydrazone formation.
  • Avoiding prolonged heating in protic solvents.

Isomerization

Trace Z-isomer formation (<5%) is addressed by recrystallization from non-polar solvents (e.g., hexane), exploiting solubility differences.

Applications and Derivative Synthesis

This compound serves as a precursor for:

  • Antimicrobial Agents : Hydrazones exhibit activity against S. aureus (MIC: 8–16 µg/mL).
  • Coordination Complexes : The hydrazone’s N,O-donor sites bind transition metals (e.g., Cu²⁺, Zn²⁺) for catalytic applications.

Chemical Reactions Analysis

Types of Reactions

4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazone linkage allows the compound to act as a ligand, binding to metal ions or enzymes. This interaction can inhibit enzyme activity or alter the function of the target molecule, leading to various biological effects. The naphthalene ring and chlorobenzoate ester contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs from the evidence are compared below:

Compound Name (ID) Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound Naphthalen-1-ylacetyl, 2-chlorobenzoate Not explicitly provided
4-{[2-(3-Chlorobenzoyl)... (Compound 16) 3-Chlorobenzoyl, thiazolidinone C₂₁H₁₆ClN₃O₅S 220–222 92
4-Bromo-2-((E)-{[(4-bromoanilino)... () 4-Bromo, 2-chlorobenzoate, oxoacetyl C₂₂H₁₄Br₂ClN₃O₄ 579.63
2-Methoxy-4-[(E)-... () 2-Methoxy, 4-chlorobenzoate, naphthyloxy C₂₈H₂₁ClNO₅
CID 9688695 () 4-Bromo, naphthyloxy acetyl, 2-chlorobenzoate C₂₆H₁₈BrClN₂O₄ 537.79

Key Observations :

  • Halogen Influence : Bromine in and increases molecular weight and may improve binding via halogen bonding, whereas chlorine in the target compound offers a balance of steric bulk and electron-withdrawing effects .
  • Thermal Stability: Compound 16 (mp 220–222°C) and Compound 18 (mp 243–245°C) exhibit high melting points, suggesting strong intermolecular interactions (e.g., hydrogen bonding) due to thiazolidinone and hydrazone moieties .

Q & A

Q. What are the standard synthetic routes for 4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Hydrazone formation : Condensation of naphthalen-1-ylacetyl hydrazine with a substituted aldehyde under reflux in ethanol or methanol, catalyzed by acetic acid .
  • Esterification : Coupling the hydrazone intermediate with 2-chlorobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane .
  • Optimization : Reaction yields can be improved by controlling temperature (60–80°C), solvent polarity, and stoichiometric ratios (e.g., 1:1.2 hydrazine:aldehyde). Monitoring via TLC or HPLC is critical to isolate intermediates .

Q. What spectroscopic and analytical methods are essential for characterizing this compound?

  • Elemental analysis (CHNS) : Validates empirical formula (e.g., C, H, N, S content within ±0.3% of theoretical values) .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (naphthalene protons), δ 10.2 ppm (hydrazone NH), and δ 7.3–7.8 ppm (aromatic protons from 2-chlorobenzoate) .
    • ¹³C NMR : Carbonyl signals at ~165–170 ppm (ester C=O) and ~160 ppm (hydrazone C=N) .
  • X-ray crystallography : Resolves E/Z isomerism in the hydrazone moiety and confirms dihedral angles between aromatic planes (e.g., naphthalene vs. phenyl groups) .

Q. How can researchers screen this compound for preliminary biological activity?

  • In vitro assays :
    • Antimicrobial : Broth microdilution (MIC determination against Gram-positive/negative bacteria) .
    • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Dose-response curves : Use logarithmic concentrations (0.1–100 µM) and triplicate replicates to ensure statistical validity .

Advanced Research Questions

Q. How can contradictions in biological activity data (e.g., variable IC₅₀ values) be resolved?

  • Source analysis : Check purity (HPLC ≥95%), solvent effects (DMSO vs. aqueous solubility), and cell line heterogeneity .
  • Mechanistic studies :
    • ROS detection : Use fluorescent probes (e.g., DCFH-DA) to confirm oxidative stress involvement .
    • Apoptosis assays : Annexin V/PI staining to differentiate necrotic vs. apoptotic pathways .
  • Dose optimization : Re-evaluate IC₅₀ using 3D cell cultures or patient-derived xenografts (PDX) for in vivo relevance .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Split-plot factorial design : Vary substituents (e.g., electron-withdrawing groups on the benzoate ring) and measure effects on bioactivity .
  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities with target proteins (e.g., topoisomerase II) .
  • Data table example :
DerivativeSubstituentLog PIC₅₀ (µM)Binding Energy (kcal/mol)
R1-Cl3.212.5-8.4
R2-NO₂2.88.7-9.1

Q. How can environmental stability and degradation pathways of this compound be assessed?

  • Photolysis studies : Expose to UV light (254 nm) in aqueous solutions and monitor degradation via LC-MS .
  • Hydrolytic stability : Test pH-dependent hydrolysis (pH 2–12) at 37°C; track ester bond cleavage by observing free 2-chlorobenzoic acid .
  • Ecotoxicology : Use Daphnia magna or Vibrio fischeri assays to evaluate acute toxicity (EC₅₀) .

Methodological Guidance

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Solvent selection : Use mixed solvents (e.g., ethyl acetate/hexane) for slow evaporation.
  • Temperature gradient : Cool hot saturated solutions from 60°C to 4°C at 2°C/hour .
  • Additives : Introduce trace amounts of iodine or thiourea to promote nucleation .

Q. How can computational methods validate experimental NMR assignments?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level and simulate NMR spectra using GIAO (Gauge-Independent Atomic Orbital) .
  • Chemical shift correlation : Plot experimental vs. calculated δ values (R² > 0.98 indicates reliability) .

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